3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide
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Overview
Description
3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is an organic compound with the molecular formula C15H18BrNO It is characterized by the presence of a bromine atom attached to a benzamide structure, which is further substituted with a cyclohexenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide typically involves the bromination of N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzamide ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of spiro compounds.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Cyclization Reagents: Selectfluor for fluorination-induced cyclization
Major Products Formed
Substitution Products: Various substituted benzamides depending on the substituent introduced.
Oxidation Products: Oxidized derivatives of the benzamide structure.
Reduction Products: Reduced forms of the benzamide, potentially leading to amine derivatives.
Cyclization Products: Spiro-1,3-oxazine and spiro-1,3-thiazine derivatives.
Scientific Research Applications
3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and spiro compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Bromocyclohexene: A brominated cyclohexene derivative with similar reactivity.
2-Bromobenzamide: A brominated benzamide with comparable chemical properties.
1-(1-Cyclohexen-1-yl)ethanone: A cyclohexenyl ketone with related structural features.
Uniqueness
3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18BrNO |
---|---|
Molecular Weight |
308.21 g/mol |
IUPAC Name |
3-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C15H18BrNO/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10H2,(H,17,18) |
InChI Key |
IWTRAQNMHFDTST-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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